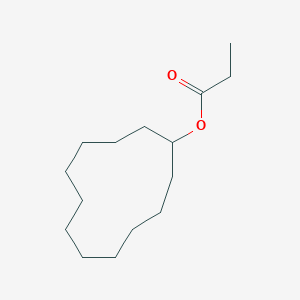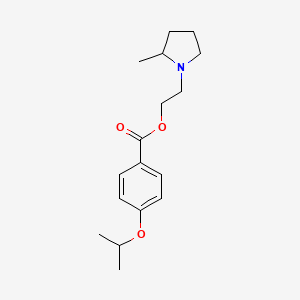
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isopropoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 2-(2-Methyl-1-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar pyrrolidine ring but lacks the benzoate moiety.
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-: This compound contains a pyridine ring instead of a benzoate moiety.
2-amino-N-ethyl-N-[(1-methyl-3-pyrrolidinyl)methyl]acetamide: This compound has a similar pyrrolidine ring but different functional groups.
Uniqueness
2-(2-Methyl-1-pyrrolidinyl)ethyl 4-isopropoxybenzoate is unique due to the presence of both the pyrrolidine ring and the isopropoxybenzoate moiety. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
5411-23-4 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)21-16-8-6-15(7-9-16)17(19)20-12-11-18-10-4-5-14(18)3/h6-9,13-14H,4-5,10-12H2,1-3H3 |
InChI Key |
LZLUDVCQIWQCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCOC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
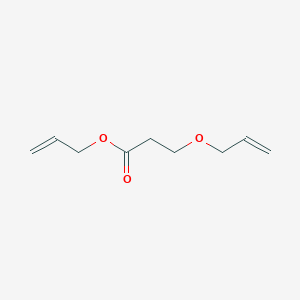

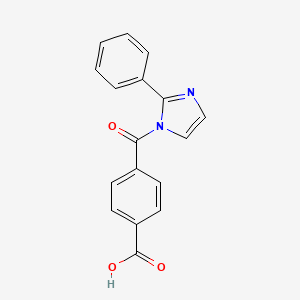

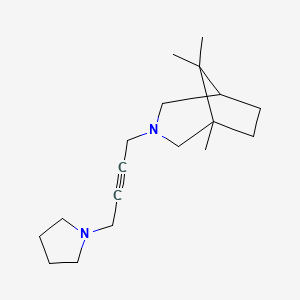
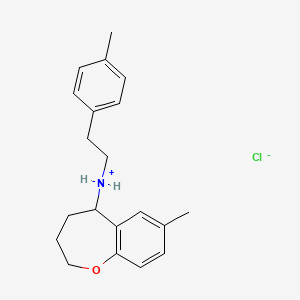
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)


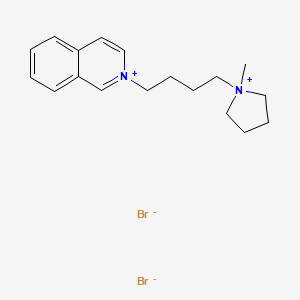
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
